Structural Differentiation from Penbutolol: Absence of Aryloxy Moiety Alters Physicochemical Determinants
1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride differs from the clinically used beta-blocker penbutolol [(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol] by replacing the 2-cyclopentylphenoxy group with a tert-butoxy ether and the tert-butylamino group with a cyclopentylamino group. This substitution reduces the molecular weight from 291.4 to 251.8 g/mol, lowers the topological polar surface area (TPSA) from 50.7 to 41.5 Ų, and decreases the heavy atom count from 21 to 16, while maintaining 3 hydrogen-bond donors and 3 acceptors [1][2]. The lower TPSA and smaller molecular volume are predicted to enhance passive membrane permeability relative to penbutolol, an important consideration for intracellular target engagement assays [2].
| Evidence Dimension | Molecular weight, TPSA, and heavy atom count |
|---|---|
| Target Compound Data | MW: 251.79 g/mol; TPSA: 41.5 Ų; Heavy atoms: 16 |
| Comparator Or Baseline | Penbutolol (MW: 291.43 g/mol; TPSA: 50.7 Ų; Heavy atoms: 21) |
| Quantified Difference | ΔMW: -39.6 g/mol; ΔTPSA: -9.2 Ų; ΔHeavy atoms: -5 |
| Conditions | Computed physicochemical properties (PubChem/Cactvs) |
Why This Matters
For assay design, smaller TPSA and lower molecular weight predict superior passive membrane permeability, which may reduce the need for carrier-mediated uptake in cell-based assays and improve intracellular target engagement compared to penbutolol.
- [1] PubChem Compound Summary for CID 18593268, 1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for Penbutolol, CID 53463. National Center for Biotechnology Information (2026). View Source
